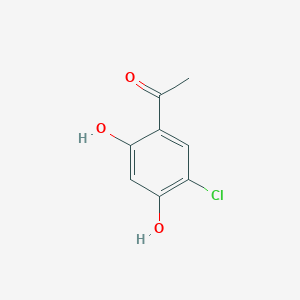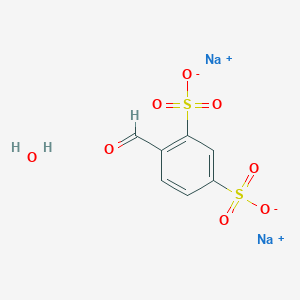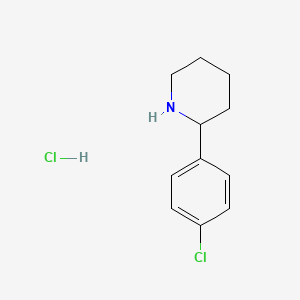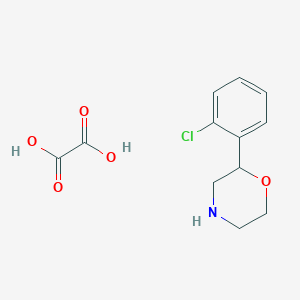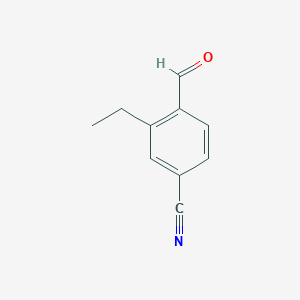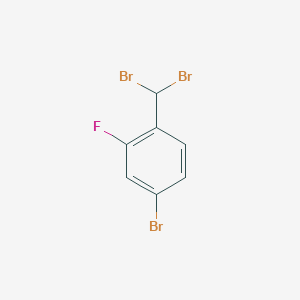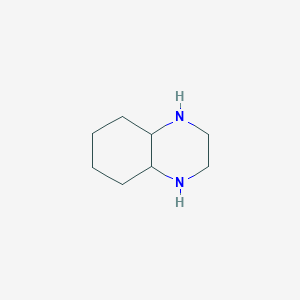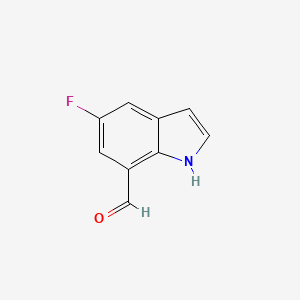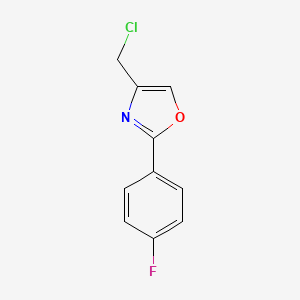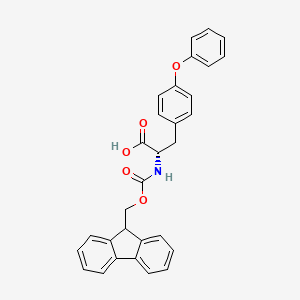
Fmoc-4-(phénoxy)-L-phénylalanine
Vue d'ensemble
Description
“Fmoc-4-(phenoxy)-L-phenylalanine” is a type of Fmoc-modified amino acid . The Fmoc group, or fluorenylmethoxycarbonyl group, is a protective group used in the synthesis of peptides . The Fmoc group is removed during the peptide synthesis process .
Synthesis Analysis
The synthesis of Fmoc-modified amino acids and peptides is a complex process that involves the use of the Fmoc group as a temporary protecting group . The Fmoc group is cleaved by secondary amines such as piperidine .Molecular Structure Analysis
The molecular structure of “Fmoc-4-(phenoxy)-L-phenylalanine” is represented by the molecular formula C26H23NO5 . The InChI key for this compound is DGFDLAYDYAXDTJ-UUOWRZLLSA-N .Chemical Reactions Analysis
The primary chemical reaction involving “Fmoc-4-(phenoxy)-L-phenylalanine” is the removal of the Fmoc group during peptide synthesis . This process is facilitated by the use of a weak base such as triethylamine .Physical And Chemical Properties Analysis
“Fmoc-4-(phenoxy)-L-phenylalanine” is a white powder with a melting point of 63-82 °C . Its molecular weight is 429.47 .Applications De Recherche Scientifique
Applications biomédicales
Les hexapeptides cationiques dérivés du Fmoc ont été utilisés pour créer des hydrogels auto-supportés pour des applications biomédicales potentielles . Ces hydrogels à base de peptides (PHG) sont des matériaux biocompatibles adaptés aux applications biologiques, biomédicales et biotechnologiques . Ils ont été proposés pour de nombreuses applications, telles que la délivrance de médicaments et les outils de diagnostic pour l'imagerie .
Ingénierie tissulaire
Les dérivés du Fmoc de la série K des peptides ont montré un potentiel pour l'ingénierie tissulaire . Parmi eux, l'hydrogel Fmoc-K3, qui est le plus rigide, agit comme un matériau potentiel pour l'ingénierie tissulaire, soutenant pleinement l'adhésion, la survie et la duplication des cellules .
Formulation de membranes et de revêtements
Les PHG ont été proposés pour la formulation de membranes et de revêtements . Ces matériaux peuvent être utilisés dans diverses applications biomédicales, fournissant un environnement physiologiquement pertinent pour les expériences in vitro .
Composants pour capteurs
Les PHG ont également été proposés pour la génération de composants pour capteurs . Ces matériaux peuvent être utilisés pour créer des dispositifs sensibles et réactifs pour diverses applications .
Administration de médicaments
Les PHG ont été optimisés pour l'administration de médicaments . Ces matériaux peuvent être utilisés pour créer des systèmes d'administration de médicaments capables de libérer les médicaments de manière contrôlée .
Outils de diagnostic pour l'imagerie
Les PHG ont été utilisés pour créer des outils de diagnostic pour l'imagerie . Ces matériaux peuvent être utilisés pour créer des agents d'imagerie qui peuvent aider à visualiser divers processus biologiques .
Guides d'ondes optiques
Les microtubules cristallins formés par une transition spontanée à partir de fibrilles d'hydrogel auto-assemblées de Fmoc-4-NO2-Phe agissent comme des guides d'ondes optiques lorsqu'ils sont co-assemblés avec des molécules fluorescentes liant les amyloïdes . Ces guides d'ondes optiques sont un exemple de matériaux multicouches inspirés des amyloïdes avec un potentiel d'utilisation dans les applications de capture de lumière et de transfert d'énergie .
Synthèse peptidique en phase solide
Fmoc-4-(phénoxy)-L-phénylalanine est utilisée dans la synthèse peptidique en phase solide Fmoc . Cette méthode est actuellement la méthode de choix pour la production de ces composés .
Mécanisme D'action
Target of Action
Fmoc-4-(phenoxy)-L-phenylalanine, also known as Fmoc-Tyr(Ph)-OH, is a modified amino acid that is primarily used as a building block in the fabrication of functional materials . The primary targets of this compound are the proteins or peptides that it is incorporated into during synthesis .
Mode of Action
The mode of action of Fmoc-Tyr(Ph)-OH is based on its ability to form hydrogen bonds with other molecules . This interaction plays a pivotal role in the formation of stable complexes with other compounds . The fluorenyl ring and the methoxycarbonyl group in the Fmoc moiety contribute to the hydrophobic interactions and steric optimization, respectively . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides .
Biochemical Pathways
Fmoc-Tyr(Ph)-OH is involved in the self-assembly of functional molecules, which is a key process in the fabrication of bio-inspired materials . The self-assembly of Fmoc-modified amino acids and short peptides is a kinetically rapid and thermodynamically rigid process . The biochemical pathways affected by this compound are those related to the synthesis and assembly of peptides and proteins .
Pharmacokinetics
It is known that the compound is soluble in common organic solvents , which suggests that it may have good bioavailability when used in the synthesis of bioactive compounds.
Result of Action
The result of the action of Fmoc-Tyr(Ph)-OH is the formation of an entangled network of fibres, which are typically a few tens of nanometres in diameter and can be microns in length . These fibres are the result of the self-assembly of the Fmoc-modified amino acids and short peptides . The packing within these self-assembled fibres is driven by hydrogen bonding and significant packing of the aromatic protecting groups .
Action Environment
The action of Fmoc-Tyr(Ph)-OH is influenced by environmental factors such as pH and temperature . For instance, the type of gel formed by Fmoc-Tyr(Ph)-OH depends on the final pH of the system . Additionally, the compound is stored at temperatures between -15°C and -25°C , suggesting that its stability and efficacy may be affected by temperature.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO5/c32-29(33)28(18-20-14-16-22(17-15-20)36-21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREGUKFAPOBHGQ-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583810 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180414-93-1 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







